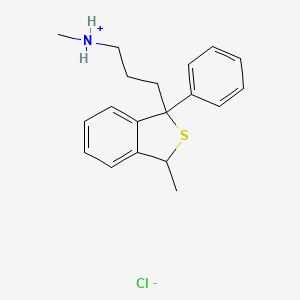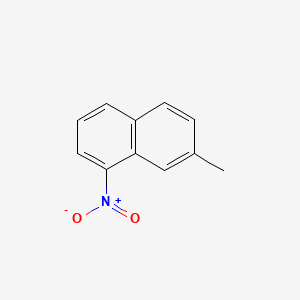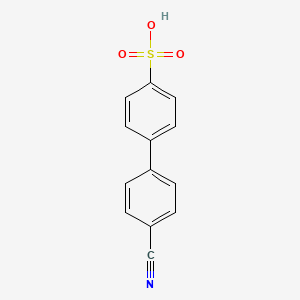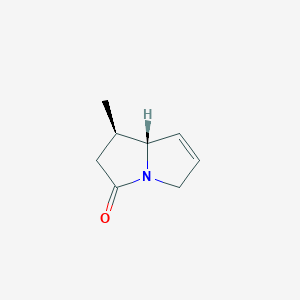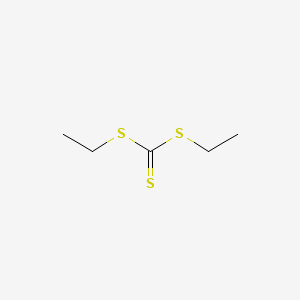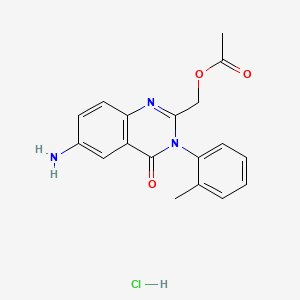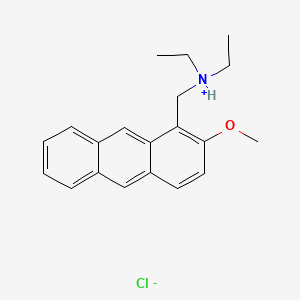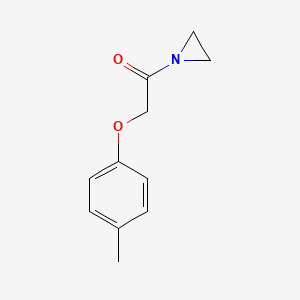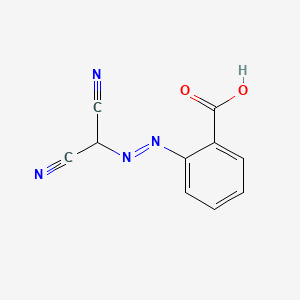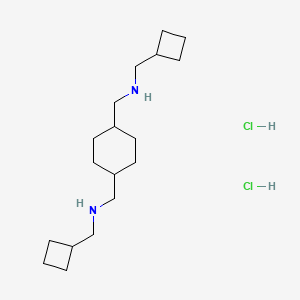
((2-Chloroethylidene)amino)guanidine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
((2-Chloroethylidene)amino)guanidine hydrochloride is a compound of interest in various scientific fields due to its unique chemical structure and properties It is a derivative of guanidine, a functional group known for its high basicity and ability to form hydrogen bonds
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ((2-Chloroethylidene)amino)guanidine hydrochloride typically involves the reaction of guanidine derivatives with chlorinated compounds. One common method is the reaction of guanidine with 2-chloroethylamine under controlled conditions to form the desired product. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is isolated by precipitation or crystallization .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards .
Analyse Des Réactions Chimiques
Types of Reactions
((2-Chloroethylidene)amino)guanidine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using hydrogenation or metal hydrides.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Typical reducing agents are sodium borohydride and lithium aluminum hydride.
Substitution: Reagents such as sodium azide or thiourea are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a wide range of substituted guanidine compounds .
Applications De Recherche Scientifique
Chemistry
In chemistry, ((2-Chloroethylidene)amino)guanidine hydrochloride is used as a building block for the synthesis of more complex molecules. Its reactivity makes it valuable in organic synthesis and catalysis .
Biology
In biological research, this compound is studied for its potential interactions with biological molecules. It can act as an inhibitor or activator of certain enzymes, making it useful in biochemical assays .
Medicine
In medicine, this compound is explored for its potential therapeutic effects. It may have applications in treating diseases related to enzyme dysfunction or as a precursor for drug development .
Industry
Industrially, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various industrial processes, including the manufacture of polymers and coatings .
Mécanisme D'action
The mechanism of action of ((2-Chloroethylidene)amino)guanidine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. It can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular pathways and physiological responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
Aminoguanidine hydrochloride: Similar in structure but lacks the chloroethylidene group.
Guanidine hydrochloride: A simpler guanidine derivative without the chloroethylidene modification.
Uniqueness
((2-Chloroethylidene)amino)guanidine hydrochloride is unique due to its chloroethylidene group, which imparts distinct chemical reactivity and biological activity. This modification allows for specific interactions with molecular targets that are not possible with simpler guanidine derivatives .
Propriétés
Numéro CAS |
73816-41-8 |
|---|---|
Formule moléculaire |
C3H8Cl2N4 |
Poids moléculaire |
171.03 g/mol |
Nom IUPAC |
[amino-(2-chloroethyldiazenyl)methylidene]azanium;chloride |
InChI |
InChI=1S/C3H7ClN4.ClH/c4-1-2-7-8-3(5)6;/h1-2H2,(H3,5,6);1H |
Clé InChI |
QOPKGUWREBGYPR-UHFFFAOYSA-N |
SMILES canonique |
C(CCl)N=NC(=[NH2+])N.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


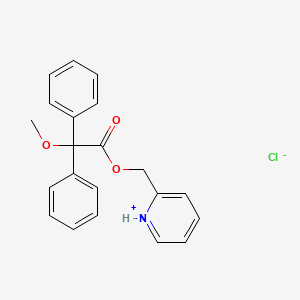

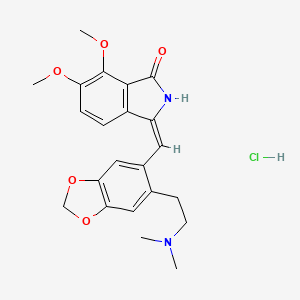
![3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-(3-hydroxyphenyl)methylideneamino]-5-methyltriazole-4-carboxamide](/img/structure/B13759314.png)
